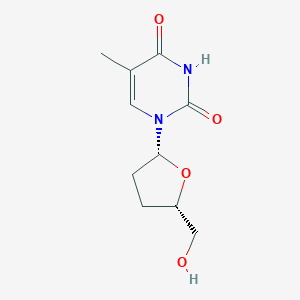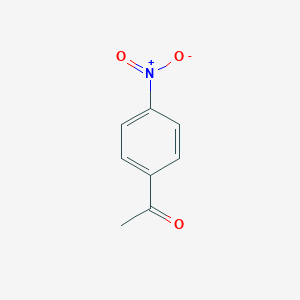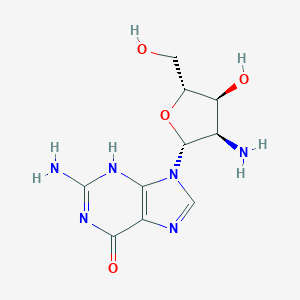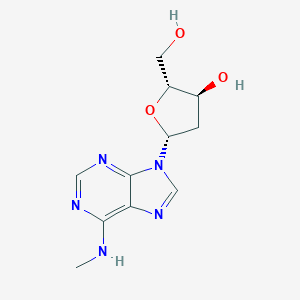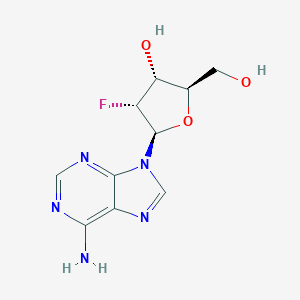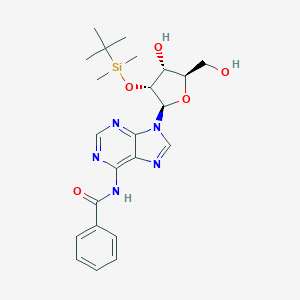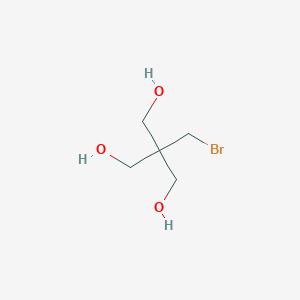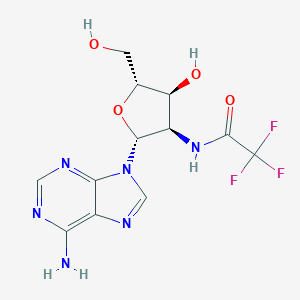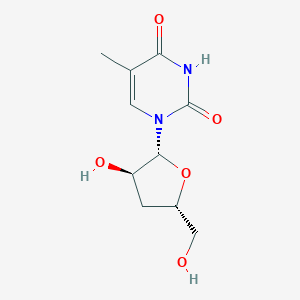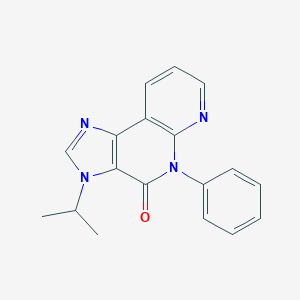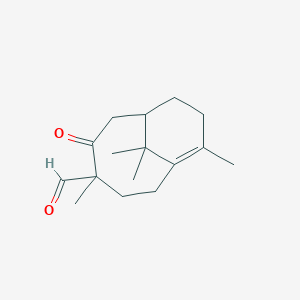
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde, also known as TMBUCA, is a chemical compound that has been the subject of extensive scientific research due to its unique properties and potential applications in various fields. In
Aplicaciones Científicas De Investigación
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been studied extensively for its potential applications in various fields of science. In the field of organic chemistry, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been used as a starting material for the synthesis of other compounds with interesting properties. In the field of biochemistry, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been investigated for its potential as an enzyme inhibitor and as a fluorescent probe for detecting various biomolecules.
Mecanismo De Acción
The mechanism of action of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde is not well understood, but it is believed to act by binding to specific enzymes or biomolecules and altering their activity or function. 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a role in the regulation of neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde can inhibit the activity of certain enzymes, such as acetylcholinesterase, and can also bind to specific biomolecules, such as DNA and RNA. In vivo studies have shown that 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde can affect the behavior and physiology of animals, including changes in locomotion, feeding behavior, and neurotransmitter levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has several advantages for use in laboratory experiments, including its high yield and purity, its stability, and its ability to act as a fluorescent probe for detecting various biomolecules. However, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Direcciones Futuras
There are several future directions for research on 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde. One area of interest is the development of new synthetic methods for producing 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde and related compounds. Another area of interest is the investigation of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde's potential as an enzyme inhibitor and as a fluorescent probe for detecting various biomolecules. Additionally, further studies are needed to better understand the mechanism of action of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde involves the reaction of 2,6-dimethylphenol with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions, including oxidation and cyclization, to produce 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde in high yield and purity.
Propiedades
Número CAS |
132929-71-6 |
|---|---|
Nombre del producto |
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde |
Fórmula molecular |
C16H24O2 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
4,10,11,11-tetramethyl-5-oxobicyclo[5.3.1]undec-1(10)-ene-4-carbaldehyde |
InChI |
InChI=1S/C16H24O2/c1-11-5-6-12-9-14(18)16(4,10-17)8-7-13(11)15(12,2)3/h10,12H,5-9H2,1-4H3 |
Clave InChI |
LFDQPDHLLJWAIP-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C(=O)CC(C2(C)C)CC1)(C)C=O |
SMILES canónico |
CC1=C2CCC(C(=O)CC(C2(C)C)CC1)(C)C=O |
Sinónimos |
4,10,11,11-FOBUC 4,10,11,11-tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



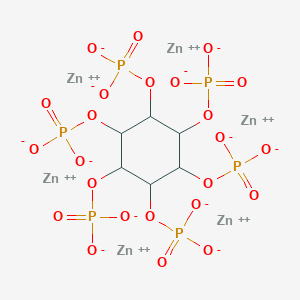

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)

